Home > Products > Screening Compounds P30876 > N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4323019
CAS Number:
Molecular Formula: C21H18Cl2N2O3S
Molecular Weight: 449.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-1-[2,2-Dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene []

  • Compound Description: This compound is a diazene derivative featuring both a 2,4-dichlorophenyl and a 4-fluorophenyl group connected through a dichloroethenyl bridge. The research primarily focuses on its crystal structure and intermolecular interactions, particularly C—H⋯N, C—Cl⋯π interactions, and π–π stacking, which contribute to its ribbon-like arrangement in the crystal lattice. []

2. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and its 1-Benzylsubstituted Derivatives []

  • Compound Description: This research investigates a series of quinazolinone derivatives, specifically N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and its 1-benzylsubstituted analogs. These compounds were synthesized and evaluated for their anticonvulsant activity and affinity to GABAergic targets. Molecular docking studies and in vivo experiments in mice models were employed to assess their potential. []

3. N-Substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines []

  • Compound Description: This study explores a series of N-mono- or N,N-disubstituted [2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)]propylamines and N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides synthesized and evaluated for their fungicidal activity. The research focused on optimizing the substituents on the amine group to enhance antifungal potency while maintaining structural similarity to known triazole antifungals. []

4. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid []

  • Compound Description: This research presents the synthesis and structural characterization of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, a glutaric acid-amide derivative. The study focuses on its crystal structure, highlighting the kinked backbone conformation and the formation of supramolecular tapes through intermolecular hydrogen bonding involving the carboxylic acid and amide groups. []

5. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives []

  • Compound Description: This research describes the structure-based design, synthesis, and biological evaluation of novel antifungal agents derived from VNI, a known inhibitor of protozoan CYP51. These VNI derivatives were designed to target fungal CYP51, a key enzyme in ergosterol biosynthesis, and their potency against Aspergillus fumigatus and Candida albicans was assessed. []

6. N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A) []

  • Compound Description: This study introduces GSK1016790A, a potent and novel transient receptor potential vanilloid 4 (TRPV4) channel agonist. The research investigates its mechanism of action, demonstrating its ability to elicit calcium influx in cells expressing TRPV4 and induce urinary bladder contraction in vitro and in vivo. []

7. 5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine []

  • Compound Description: This research details the synthesis, crystal structure, and anticancer activity of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The study focuses on its structural characterization and reports moderate anticancer activity. []

8. cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole) []

  • Compound Description: This paper focuses on the molecular structure of itraconazole, a triazole antifungal drug. It highlights the conformational flexibility of the molecule and compares its dichlorophenylethoxytriazole moiety to similar structures found in other antifungal azoles. []

9. 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide []

  • Compound Description: This paper reports the crystal structure of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. The research focuses on its molecular conformation and intermolecular interactions, specifically highlighting N—H⋯N hydrogen bonds and C—H⋯O interactions contributing to its crystal packing. []

10. 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine []

  • Compound Description: This study describes the synthesis, structural characterization, and antibacterial activity of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine. The research includes crystallographic analysis, theoretical calculations, and in vitro screening against Gram-positive and Gram-negative bacteria. []

11. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This research focuses on the discovery and development of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide, a novel peripherally restricted cannabinoid-1 receptor antagonist. The study highlights its significant weight-loss efficacy in diet-induced obese mice and its clean off-target profile. []

12. 6-(Aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides []

  • Compound Description: This study describes the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors. The research involved structure-activity relationship (SAR) studies, demonstrating improved DPP4 binding affinity, reduced off-target activity, and favorable pharmacokinetic profiles in preclinical models. []

13. 4-(2,4-dichlorophenyl)-N,N,N',N'-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide []

  • Compound Description: This paper presents the crystal structure of 4-(2,4-dichlorophenyl)-N,N,N',N'-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide, a calcium channel antagonist. The study analyzes its conformation and hydrogen bonding patterns, highlighting the influence of water molecules on its crystal packing. []

14. Dichlorobis(1-{[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole-κN4)zinc(II) []

  • Compound Description: This paper reports the crystal structure of a zinc(II) complex containing two 1-{[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole ligands coordinated to a central zinc atom. []

15. 5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one []

  • Compound Description: This study investigates the glucuronidation of 5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one, a novel nonpeptide angiotensin type 1 receptor antagonist. The research focuses on its metabolic profile and potential drug-drug interactions. []

16. 2,4-dichlorophenyl 4'-nitrophenyl ether []

  • Compound Description: This study focuses on developing a spectrophotometric method for the determination of 2,4-dichlorophenyl 4'-nitrophenyl ether in soil samples. The research involves extraction, purification, and derivatization steps for quantitative analysis. []

17. 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (hexaconazole) []

  • Compound Description: This paper describes the crystal structure of hexaconazole, a triazole fungicide. The study analyzes its molecular conformation and hydrogen bonding network, contributing to understanding its solid-state properties. []

18. Methyl 3′-benzyl-4′-(2,4-dichlorophenyl)-1′-methyl-2-oxo-1-propylspiro[indoline-3,2′-pyrrolidine]-3′-carboxylate []

  • Compound Description: This paper reports the crystal structure of methyl 3′-benzyl-4′-(2,4-dichlorophenyl)-1′-methyl-2-oxo-1-propylspiro[indoline-3,2′-pyrrolidine]-3′-carboxylate, analyzing its conformational features, hydrogen bonding patterns, and π–π interactions. []

19. 4′-(2,4-Di­chloro­phenyl)-1′-methyl-2,3,2′′,3′′-tetra­hydro-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2′′-(1,3-benzimidazo­[2,1-b]­thia­zole)-2,3′′-dione []

  • Compound Description: This paper focuses on the crystallographic analysis of 4′-(2,4-dichlorophenyl)-1′-methyl-2,3,2′′,3′′-tetrahydro-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2′′-(1,3-benzimidazo­[2,1-b]­thia­zole)-2,3′′-dione, describing its intricate structure with two spiro junctions and intermolecular hydrogen bonding patterns. []

20. 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone []

  • Compound Description: This research describes the synthesis and crystal structure of 2-{5-[(1H-1,2,4-triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone, highlighting its molecular conformation and weak intermolecular C—H⋯N hydrogen bonds. []

21. 4′-(2,4-Dichlorophenyl)-1,1′-dimethylpiperidine-3-spiro-3′-pyrrolidine-2′-spiro-3′′-indoline-4,2′′-dione []

  • Compound Description: This research focuses on the structural characterization of 4′-(2,4-Dichlorophenyl)-1,1′-dimethylpiperidine-3-spiro-3′-pyrrolidine-2′-spiro-3′′-indoline-4,2′′-dione, highlighting its conformational features, intermolecular hydrogen bonding, and a short Cl⋯Cl contact observed in its crystal structure. []

22. (1Z)-1-(2,4-Dichlorophenyl)ethan-1-one semicarbazone []

  • Compound Description: This paper describes the crystal structure of (1Z)-1-(2,4-dichlorophenyl)ethan-1-one semicarbazone. The study analyzes its molecular geometry, highlighting the planarity of the semicarbazone group and the intermolecular interactions stabilizing the crystal structure. []

23. 1-{(Z)-1-(2,4-Dichlorophenyl)-1-[2-(4-methylphenoxy)ethoxy]prop-1-en-2-yl}-1H-imidazol-3-ium nitrate []

  • Compound Description: This research presents the crystal structure of 1-{(Z)-1-(2,4-Dichlorophenyl)-1-[2-(4-methylphenoxy)ethoxy]prop-1-en-2-yl}-1H-imidazol-3-ium nitrate, focusing on its conformational analysis, intermolecular hydrogen bonding, and the Z conformation about the C=C bond. []

24. (E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one []

  • Compound Description: This research reports the crystal structure of (E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, analyzing its conformational features, intermolecular hydrogen bonding patterns, and short Cl⋯Cl contacts. []

25. (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one []

  • Compound Description: This paper describes the crystal structure of (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, analyzing its conformational features and intermolecular C—H⋯O hydrogen bonds. []

26. (2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one []

  • Compound Description: This research reports the crystal structure of (2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one, analyzing its conformational features, intermolecular N—H⋯O hydrogen-bond interactions, and intramolecular hydrogen bonding. []

27. 10′′‐(4‐Chlorobenzyl­idene)‐5′′‐(4‐chlorophen­yl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octa­hydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclo­hepteno[1,2‐d]thia­zolo[3,2‐a]pyrimidine‐2,3′′‐dione []

  • Compound Description: This paper focuses on the synthesis and structural characterization of 10′′‐(4‐Chlorobenzyl­idene)‐5′′‐(4‐chlorophen­yl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octa­hydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclo­hepteno[1,2‐d]thia­zolo[3,2‐a]pyrimidine‐2,3′′‐dione, a complex molecule featuring two spiro junctions. []

28. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, ]

  • Compound Description: This compound, also known as Rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor. Research highlights its molecular interactions with the CB1 receptor, its conformational properties, and its inverse agonistic activity. [, ]

29. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) []

  • Compound Description: This compound is a high-affinity ligand for the CB1 receptor and serves as a potential radioligand for imaging studies. It exhibits a combination of high binding affinity and lower lipophilicity compared to other CB1 ligands, making it a promising candidate for further development. []

30. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) Analogs with a Modified Pyrazole 5-Aryl Moiety []

  • Compound Description: This research focuses on exploring bioisosteric replacements of the pyrazole 5-aryl substituent in SR141716A, a known CB1 receptor antagonist. These modifications aim to identify novel CB1 antagonists with improved potency, selectivity, and drug-like properties. []

31. N-2,6-Dichloro-aralkyl-2-Aminoindane []

  • Compound Description: This compound is an aralkyl-2-aminoindane derivative designed as a potential therapeutic agent for neurodegenerative disorders, particularly Parkinson's disease. The research focuses on its agonistic activity on central dopaminergic mechanisms and its potential selectivity towards basal ganglia over limbic structures. []

32. 1-(2,4-Dichlorophenyl)-2-(1-imidazol)ethanol []

  • Compound Description: This study focuses on the synthesis of 1-(2,4-Dichlorophenyl)-2-(1-imidazol)ethanol through a solid-liquid phase transfer catalysis method. The research optimizes reaction conditions to improve the yield and efficiency of the synthesis. []

Properties

Product Name

N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(20-12-11-16(22)13-18(20)23)14-21(26)24-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26)

InChI Key

KTIBGBAMAIVHSP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.